4-({4-[(3,4-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one
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Overview
Description
4-({4-[(3,4-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one is a complex organic compound with a unique structure that includes a piperazine ring, a pyrrolidinone ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(3,4-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dimethoxybenzoyl chloride with piperazine to form an intermediate, which is then reacted with 1-phenylpyrrolidin-2-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(3,4-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({4-[(3,4-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({4-[(3,4-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-([4-(3,4-Dimethoxyphenyl)piperazin-1-yl]carbonyl)benzoic acid: Shares a similar piperazine and dimethoxyphenyl structure but differs in the attached groups.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a piperazine ring and is used as an acetylcholinesterase inhibitor.
Uniqueness
4-({4-[(3,4-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one is unique due to its combination of structural elements, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H27N3O5 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxybenzoyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H27N3O5/c1-31-20-9-8-17(14-21(20)32-2)23(29)25-10-12-26(13-11-25)24(30)18-15-22(28)27(16-18)19-6-4-3-5-7-19/h3-9,14,18H,10-13,15-16H2,1-2H3 |
InChI Key |
PXGONVMCOBNLPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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